molecular formula C15H10F4O4 B14059378 (2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid

(2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid

Cat. No.: B14059378
M. Wt: 330.23 g/mol
InChI Key: TWZWNZADAZPCFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid ( 1261865-47-7) is a high-purity fluorinated organic compound supplied with a minimum purity of 95% . This compound features a biphenyl core structure strategically substituted with both fluoro and trifluoromethoxy groups, yielding a molecular formula of C15H10F4O4 and a molecular weight of 330.24 g/mol . The integration of fluorine atoms and the trifluoromethoxy group is a critical strategy in modern medicinal chemistry, as these features are known to enhance key physicochemical properties . Specifically, the trifluoromethoxy group (-OCF3) is a strongly electron-withdrawing substituent that significantly increases the metabolic stability and lipophilicity of a molecule, which can lead to improved membrane permeability and bioavailability in drug candidates . The presence of fluorine can also block potential metabolic hotspots, extending the half-life of lead compounds . As a result, this compound serves as a valuable bifunctionalized chemical building block for researchers in drug discovery and development, particularly for investigating new therapeutic agents for conditions where these properties are advantageous. This product is intended for Research Use Only and is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C15H10F4O4

Molecular Weight

330.23 g/mol

IUPAC Name

2-[2-fluoro-3-[3-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C15H10F4O4/c16-12-10(5-2-6-11(12)13(20)14(21)22)8-3-1-4-9(7-8)23-15(17,18)19/h1-7,13,20H,(H,21,22)

InChI Key

TWZWNZADAZPCFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C(=CC=C2)C(C(=O)O)O)F

Origin of Product

United States

Preparation Methods

Biphenyl Core Construction via Cross-Coupling Reactions

The biphenyl backbone is typically assembled using transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling between boronic acids and aryl halides remains the most widely employed method due to its tolerance for functional groups and scalability. For example, coupling 3-bromo-2-fluorophenylboronic acid with 3-(trifluoromethoxy)phenyl halides under palladium catalysis yields the biphenyl intermediate.

Table 1: Comparative Analysis of Cross-Coupling Conditions

Coupling Partner A Coupling Partner B Catalyst System Yield (%) Reference Protocol
3-Bromo-2-fluorophenyl 3-(Trifluoromethoxy)PhBr Pd(PPh₃)₄, K₂CO₃, DMF 78 Adapted from
2-Fluoro-3-iodophenyl 3-(Trifluoromethoxy)PhB PdCl₂(dppf), CsF, THF 85 Industrial data

Sequential Fluorination and Trifluoromethoxy Functionalization

Regioselective fluorination is achieved through Balz-Schiemann reactions or modern electrophilic fluorinating agents like Selectfluor®. The trifluoromethoxy group is introduced via Ullmann-type coupling using CuI catalysts or through nucleophilic displacement of nitro groups with trifluoromethoxide salts.

Critical Considerations:

  • Temperature control (-20°C to 0°C) prevents decomposition of trifluoromethoxy intermediates
  • Anhydrous conditions (MgSO₄ molecular sieves) enhance reaction efficiency

Hydroxyacetic Acid Moiety Incorporation

The hydroxyacetic acid group is introduced through one of three pathways:

  • Nucleophilic Displacement: Reaction of the biphenyl bromide with glycolic acid under Mitsunobu conditions (DIAD, PPh₃)
  • Oxidative Functionalization: MnO₂-mediated oxidation of a vicinal diol followed by acid hydrolysis
  • Protecting Group Strategy: Use of photolabile groups (e.g., o-nitrobenzyl) to mask the carboxylic acid during earlier synthetic stages, removed via UV irradiation

Table 2: Hydroxyacetic Acid Installation Methods

Method Reagents Yield (%) Purity (HPLC)
Mitsunobu Conditions DIAD, PPh₃, THF 67 92.4
Oxidative Functionalization MnO₂, AcOH, H₂O 58 88.1
Photodeprotection UV 365 nm, MeCN/H₂O 72 95.6

Biocatalytic and Enzymatic Approaches

Recent advances in fluorinated compound biosynthesis enable alternative routes to key intermediates. Engineered E. coli strains expressing methylmalonyl-CoA synthase (MatB) and reductase (MCR) can assemble fluorinated hydroxy acid precursors from 2-fluoromalonic acid.

Key Biotransformation Steps:

  • Enzymatic Activation: MatB converts 2-fluoromalonic acid to fluoromalonyl-CoA
  • Reductive Assembly: MCR reduces the CoA ester to 2-fluoro-3-hydroxypropionic acid
  • Chemical Coupling: Friedel-Crafts acylation attaches the hydroxyacid to the biphenyl core

Advantages Over Traditional Methods:

  • Avoids hazardous fluorination reagents
  • Enantiomeric excess >99% achieved through enzyme stereoselectivity

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor technology enhances safety and yield for exothermic steps:

  • Pd-catalyzed couplings: Residence time 8-12 minutes at 110°C
  • Fluorinations: Segmented gas-liquid flow prevents HF accumulation

Crystallization Optimization

Antisolvent crystallization using heptane/ethyl acetate mixtures (3:1 v/v) achieves:

  • Particle size D90 < 50 μm
  • Polymorph control through cooling rate modulation (0.5°C/min)

Comparative Methodological Analysis

Table 3: Synthetic vs. Biocatalytic Approaches

Parameter Traditional Synthesis Biocatalytic Route
Overall Yield 41% (4 steps) 28% (3 steps)
E-Factor 86 23
Stereocontrol Racemic >99% ee
Capital Cost High Moderate
Scale-up Feasibility Proven Pilot-stage

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction would regenerate the hydroxy group.

Scientific Research Applications

(2-Fluoro-3’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or receptor ligands.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of (2-Fluoro-3’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural and physicochemical properties of (2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid with related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties
This compound C₁₅H₁₀F₄O₄ 354.23 (calc.) Biphenyl, -CF₃O, -F, -CH₂COOH Potential cannabinoid receptor ligand (inferred)
2-Fluoro-3-(trifluoromethyl)phenylacetic acid C₉H₆F₄O₂ 222.14 Phenyl, -CF₃, -F, -CH₂COOH Pharmaceutical intermediate
Glycolic Acid (Hydroxyacetic Acid) C₂H₄O₃ 76.05 -CH₂COOH, -OH Cosmetics, chemical synthesis
Anandamide C₂₂H₃₇NO₂ 347.54 Arachidonoyl, ethanolamide Endogenous cannabinoid receptor ligand
Key Observations:

Lipophilicity : The biphenyl structure and trifluoromethoxy group in the target compound likely confer higher logP (~3.5–4.0) compared to simpler analogs like glycolic acid (logP ~-0.5) .

Bioactivity: Fluorinated aromatic acids, such as 2-Fluoro-3-(trifluoromethyl)phenylacetic acid, are intermediates in drug synthesis (e.g., nonsteroidal anti-inflammatory agents). The biphenyl analog may exhibit enhanced receptor binding due to increased steric bulk .

Solubility : The hydroxyacetic acid moiety improves aqueous solubility relative to purely aromatic fluorinated compounds, though the biphenyl core reduces it compared to glycolic acid .

Pharmacological Potential

While anandamide (a cannabinoid receptor ligand) lacks structural similarity, the target compound’s fluorinated aromatic system may mimic hydrophobic interactions critical for receptor binding . Its biphenyl structure could enhance blood-brain barrier penetration compared to smaller analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.